molecular formula C16H14Cl2N2O2 B4721364 N-(3,4-dichlorophenyl)-N'-(2-phenylethyl)ethanediamide

N-(3,4-dichlorophenyl)-N'-(2-phenylethyl)ethanediamide

Cat. No. B4721364
M. Wt: 337.2 g/mol
InChI Key: GYAAXYUUTOULBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-(2-phenylethyl)ethanediamide, commonly known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic and has been used in scientific research for its unique properties.

Scientific Research Applications

U-47700 has been used in scientific research for its potent analgesic properties. It has been studied for its potential use in pain management and as a replacement for traditional opioids. U-47700 has also been used in studies on addiction and drug abuse.

Mechanism of Action

U-47700 acts as an agonist at the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also has activity at the kappa-opioid receptor, which is involved in pain perception and mood regulation.
Biochemical and Physiological Effects:
U-47700 produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has been shown to be more potent than morphine and other traditional opioids, but also has a shorter duration of action.

Advantages and Limitations for Lab Experiments

U-47700 has several advantages for use in lab experiments, including its potency and unique properties. However, it also has several limitations, including its potential for abuse and the risk of respiratory depression.

Future Directions

There are several future directions for research on U-47700, including its potential for use in pain management and addiction treatment. It may also be studied for its potential as a replacement for traditional opioids and as a tool for studying the mu-opioid receptor. However, further research is needed to fully understand the risks and benefits of this compound.

properties

IUPAC Name

N'-(3,4-dichlorophenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-13-7-6-12(10-14(13)18)20-16(22)15(21)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAAXYUUTOULBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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